molecular formula C8H6BrNO2 B8364903 7-Bromo-4-methoxybenzoxazole

7-Bromo-4-methoxybenzoxazole

Cat. No. B8364903
M. Wt: 228.04 g/mol
InChI Key: BZYINORWCAPKQT-UHFFFAOYSA-N
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Patent
US06353010B1

Procedure details

7-Bromo-4-methoxybenzoxazole (630 mg), triethylamine (3.85 ml), triphenylphosphine (290 mg), bis(triphenylphosphine)palladium chloride (88 mg), water (20 ml) and tetrahydrofuran (40 ml) were combined and heated to 90° C. in a Parr apparatus under 1035 kPa (150 psi) of carbon monoxide for 3 days. After cooling to room temperature, the tetrahydrofuran was evaporated. The residue was partitioned between ethyl acetate (50 ml) and water (50 ml). The aqueous phase was acidified to pH4 with acetic acid, and the layers separated. The aqueous phase was extracted with ethyl acetate (2×30 ml) followed by dichloromethane (2×30 ml). The combined organic phases were dried over magnesium sulphate and evaporated in vacuo. Purification of the residue by flash chromatography eluting with ethyl acetate and trituration with diethyl ether afforded the title compound as a white solid (125 mg). On standing, a white solid precipitated in the water layer which was removed by filtration and dried in vacuo at 45° C. for 1 hour to give a further portion of the title compound as a white solid (49 mg).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step Two
Quantity
290 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
88 mg
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[O:9][CH:8]=[N:7][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:40].[O:41]1[CH2:45]CCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH3:12][O:11][C:5]1[C:6]2[N:7]=[CH:8][O:9][C:10]=2[C:2]([C:45]([OH:41])=[O:40])=[CH:3][CH:4]=1 |^3:38,^1:48,67|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
BrC1=CC=C(C=2N=COC21)OC
Step Two
Name
Quantity
3.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
290 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
88 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (50 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and trituration with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=CO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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